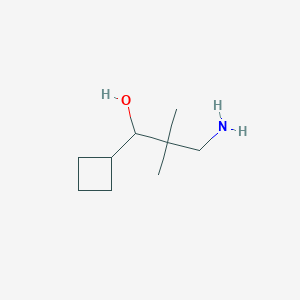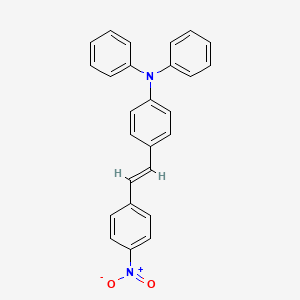
4-(4-Nitrostyryl)-N,N-diphenylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Nitrostyryl)-N,N-diphenylaniline is an organic compound that belongs to the class of stilbenes Stilbenes are characterized by the presence of a 1,2-diphenylethene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Nitrostyryl)-N,N-diphenylaniline typically involves the reaction of 4-nitrobenzaldehyde with N,N-diphenylaniline in the presence of a base. One common method is the Wittig reaction, where a phosphonium ylide reacts with the aldehyde to form the desired stilbene compound . The reaction conditions often include the use of solvents like toluene or ethanol and may require heating to reflux.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Catalysts and specific reaction conditions would be fine-tuned to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(4-Nitrostyryl)-N,N-diphenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Substitution: Nitrating mixture (nitric acid and sulfuric acid) for nitration; halogens in the presence of a Lewis acid for halogenation.
Major Products
Reduction: 4-(4-Aminostyryl)-N,N-diphenylaniline.
Oxidation: Various oxidized derivatives depending on the conditions.
Substitution: Nitro or halogen-substituted derivatives on the aromatic rings.
Scientific Research Applications
4-(4-Nitrostyryl)-N,N-diphenylaniline has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-(4-Nitrostyryl)-N,N-diphenylaniline depends on its specific application. In biological systems, it may interact with cellular components through its nitro and styryl groups, potentially affecting cellular pathways and molecular targets. The exact pathways and targets would vary based on the specific biological context and the compound’s modifications .
Comparison with Similar Compounds
Similar Compounds
4-(4-Nitrostyryl)pyridine: Similar in structure but contains a pyridine ring instead of an aniline group.
4,4’-Dinitrostilbene: Contains two nitro groups and is structurally related to stilbenes.
Combretastatin A-4: A stilbene derivative with significant biological activity, particularly as an anticancer agent.
Uniqueness
4-(4-Nitrostyryl)-N,N-diphenylaniline is unique due to its combination of a nitro group and a diphenylaniline moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry, where its reactivity and structural features can be leveraged for various purposes.
Properties
Molecular Formula |
C26H20N2O2 |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
4-[(E)-2-(4-nitrophenyl)ethenyl]-N,N-diphenylaniline |
InChI |
InChI=1S/C26H20N2O2/c29-28(30)26-19-15-22(16-20-26)12-11-21-13-17-25(18-14-21)27(23-7-3-1-4-8-23)24-9-5-2-6-10-24/h1-20H/b12-11+ |
InChI Key |
USFOFOYOBPDBAW-VAWYXSNFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)/C=C/C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromoisoxazolo[4,5-b]pyrazin-3-amine](/img/structure/B13148455.png)
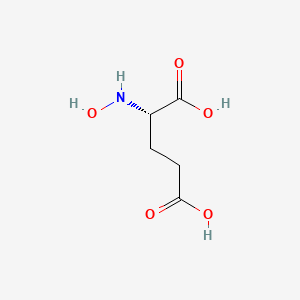
![disodium;2-[[(2R,3S,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]acetate](/img/structure/B13148465.png)
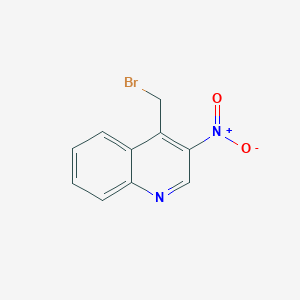
![5-Methylbenzo[b]thiophen-3-amine](/img/structure/B13148478.png)
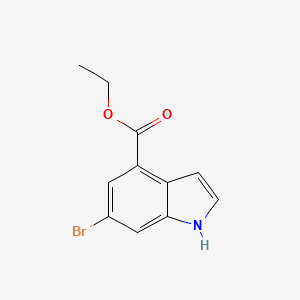
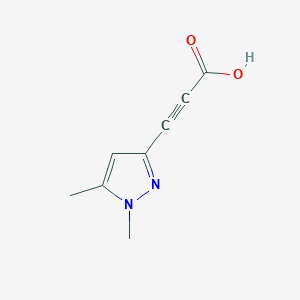
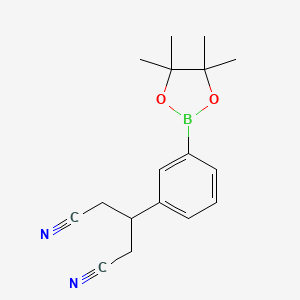
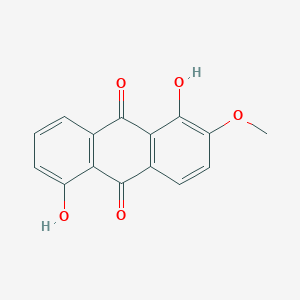
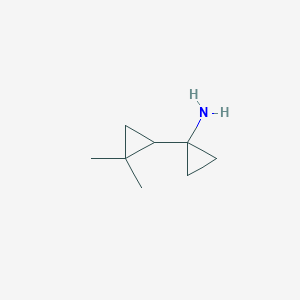
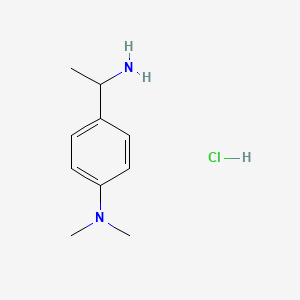
![9-Benzyl-3-hydrazinyl-9-azabicyclo[3.3.1]nonane](/img/structure/B13148505.png)

